molecular formula C8H6F2O4S B13246875 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid

4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid

Cat. No.: B13246875
M. Wt: 236.19 g/mol
InChI Key: HFVFCJCJILJHPN-UHFFFAOYSA-N
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Description

4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorosulfonyl (-SO₂F) group at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 5-position of the aromatic ring. The fluorosulfonyl group is a strong electron-withdrawing moiety, significantly influencing the compound’s electronic properties, acidity, and reactivity. This structure makes it valuable in medicinal chemistry and materials science, particularly in applications requiring robust electrophilic intermediates or bioactive motifs.

Properties

Molecular Formula

C8H6F2O4S

Molecular Weight

236.19 g/mol

IUPAC Name

4-fluoro-3-fluorosulfonyl-5-methylbenzoic acid

InChI

InChI=1S/C8H6F2O4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)

InChI Key

HFVFCJCJILJHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom and the fluorosulfonyl group through electrophilic aromatic substitution reactions. The methyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the fluorosulfonyl group, resulting in simpler benzoic acid derivatives.

    Substitution: The fluorine atom and fluorosulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler benzoic acids. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom and fluorosulfonyl group can form strong bonds with various biological molecules, affecting their function. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with DNA and proteins. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The fluorosulfonyl group in the target compound confers stronger acidity than trifluoromethyl (-CF₃) or methylsulfonyl (-SO₂CH₃) groups due to higher electronegativity.
  • Trifluorobenzoic acids (e.g., 2,4,5-Trifluorobenzoic acid) exhibit moderate acidity, as fluorine atoms are less electron-withdrawing than sulfonyl groups.

Comparison with Analogous Pathways

  • Trifluoromethyl Derivatives : Synthesized via Ullmann coupling or nucleophilic trifluoromethylation (e.g., BA-4160 in ).
  • Methylsulfonyl Derivatives : Produced through oxidation of methylthio precursors or direct sulfonation .

Challenges :

  • The -SO₂F group’s high reactivity may necessitate protective-group strategies during synthesis.
  • Steric hindrance from the 5-methyl group could complicate functionalization at adjacent positions.

Pharmaceutical Potential

  • Fluorosulfonyl Group: Enhances binding to serine proteases or kinases, as seen in kinase inhibitors like 4-Amino-2-fluoro-5-methoxybenzoic acid .
  • Trifluoromethyl Analogs : Used in anticancer agents (e.g., Olaparib derivatives in ) .

Material Science

  • Liquid Crystals : Trifluorobenzoic acids (e.g., 2,4,5-Trifluorobenzoic acid) are precursors for liquid crystal displays .
  • Polymer Additives : Fluorosulfonyl and trifluoromethyl groups improve thermal stability in polymers .

Biological Activity

4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid is a benzoic acid derivative characterized by a fluorine atom, a fluorosulfonyl group, and a methyl group. Its unique structure contributes to its potential biological activities, making it an interesting compound for pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

  • Molecular Formula : C8H7F2O4S
  • Molecular Weight : Approximately 236.19 g/mol

The presence of both fluorine and a fluorosulfonyl group enhances the compound's reactivity and selectivity in biological systems, which may lead to unique therapeutic effects.

Research indicates that 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid may interact with various biological targets, influencing metabolic pathways through enzyme inhibition or activation. The compound's ability to form strong bonds with proteins and nucleic acids suggests significant alterations in biological functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Protein Binding : Strong interactions with proteins can lead to altered protein functions, potentially affecting signal transduction and metabolic processes.

Biological Activity

Studies have shown that 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antitumor Potential : Investigations into its effects on cancer cell lines indicate potential antitumor activity, warranting further exploration in cancer therapeutics.
  • Inflammatory Response Modulation : The compound may influence inflammatory pathways, suggesting applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid:

Compound NameMolecular FormulaUnique Features
4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acidC8H7ClF2O4SContains chlorine instead of fluorine
4-Bromo-3-(fluorosulfonyl)-5-methylbenzoic acidC8H7BrF2O4SContains bromine substituent
4-Fluoro-3-methanesulfonyl-5-methylbenzoic acidC8H9F2O4SContains a methanesulfonyl group instead

The dual functionality of the fluorine atom and the fluorosulfonyl group in 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid enhances its reactivity compared to other compounds, making it particularly valuable in synthetic chemistry and medicinal applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that treatment with 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid resulted in reduced cell viability and induced apoptosis, highlighting its potential as an antitumor agent.

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid. Key areas for future investigation include:

  • Detailed mechanistic studies to understand how the compound interacts with specific targets at the molecular level.
  • Clinical trials to assess safety and efficacy in humans for potential therapeutic applications.
  • Exploration of analogs to enhance potency and selectivity.

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